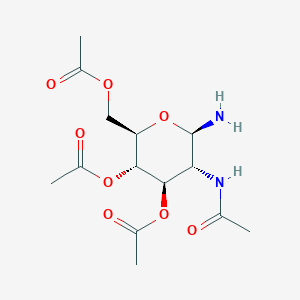

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine

Descripción

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine (CAS: 4515-24-6) is a protected derivative of N-acetylglucosamine (GlcNAc) with critical applications in glycopeptide synthesis and carbohydrate chemistry. Its molecular formula is C₁₄H₂₂N₂O₈, and it has a molecular weight of 346.33 g/mol . The compound features a beta-configured anomeric amine, acetamido substitution at C2, and acetyl protecting groups at positions 3, 4, and 6. This protection enhances solubility in organic solvents and stabilizes the molecule during glycosylation reactions .

Synthetic routes often involve mercury bromide-promoted glycosylation of serine/threonine derivatives (e.g., Fmoc-Ser-OBn) with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride, yielding beta-glycosides in ~60–64% efficiency . By-products like bis-glycopyranosylamines are reported during its preparation, necessitating optimized protocols for high purity .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGKXBJJPLBTOQ-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Glucosyl Azide Intermediate

Acetochloroglucosamine (I) reacts with sodium azide (NaN₃) in formamide at 85°C for 24 hours, yielding the β-D-glucosyl azide derivative (III). This nucleophilic substitution replaces the anomeric chloride with an azide group while retaining the acetyl protections at C3, C4, and C6.

Reaction Conditions:

Catalytic Hydrogenation to the Target Amine

The azide intermediate (III) undergoes hydrogenation using Adams’ catalyst (platinum oxide) in tetrahydrofuran (THF) under hydrogen gas (H₂) at ambient pressure. This step reduces the azide to a primary amine, forming 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucosylamine (IV).

Key Parameters:

-

Catalyst: PtO₂ (Adams’ catalyst)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Room temperature

-

Duration: Until hydrogen uptake ceases (~3 hours)

Direct Acetylation of Protected Glucosamine Derivatives

An alternative route involves sequential acetylation of a glucosamine precursor. While less commonly reported, this method highlights the importance of selective protection:

Starting Material: N-Acetylglucosamine

The synthesis begins with N-acetyl-D-glucosamine, where the C2 amino group is pre-acetylated. The hydroxyl groups at C3, C4, and C6 are acetylated using acetic anhydride in pyridine, forming a fully protected intermediate.

Reaction Conditions:

-

Acetylating Agent: Acetic anhydride (3.5 equiv)

-

Base: Pyridine (excess)

-

Temperature: 0°C → room temperature

-

Duration: 12 hours

Comparative Analysis of Synthetic Routes

| Parameter | Azide Reduction Method | Direct Acetylation Method |

|---|---|---|

| Starting Material | Acetochloroglucosamine | N-Acetylglucosamine |

| Key Steps | Azidation → Hydrogenation | Acetylation → Amination |

| Stereochemical Control | High (β-selectivity) | Moderate (requires optimization) |

| Yield | >80% | ~70% (estimated) |

| Scalability | Industrial-friendly | Limited by amination step |

The azide reduction method is favored for its reproducibility and high β-anomer selectivity, whereas the direct acetylation approach remains exploratory due to challenges in amination efficiency.

Optimization Strategies for Industrial Applications

Solvent Systems

Protecting Group Stability

-

Acetyl Migration: Minimized by maintaining reaction pH < 7 and avoiding protic solvents during acetylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 5.20 (d, J = 8.5 Hz, H1), 2.05–2.15 (3s, 9H, acetyl groups).

-

¹³C NMR: 170.8 ppm (C=O, acetamido), 20.5–21.0 ppm (acetyl CH₃).

High-Resolution Mass Spectrometry (HRMS):

Applications in Glycoconjugate Synthesis

The product serves as a key intermediate for:

Análisis De Reacciones Químicas

Tipos de Reacciones: Anatalline experimenta varias reacciones químicas, que incluyen:

Oxidación: Anatalline se puede oxidar para formar N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir anatalline en sus formas reducidas.

Sustitución: Anatalline puede participar en reacciones de sustitución nucleofílica, particularmente en el átomo de nitrógeno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Productos Mayores: Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados de piperidina reducidos y compuestos de anatalline sustituidos .

Aplicaciones Científicas De Investigación

Role in Glycoprotein Synthesis

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine serves as a building block for glycoproteins and glycolipids, which are crucial for cellular communication and structural integrity. It is involved in various biochemical pathways essential for cell signaling and immune responses.

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

- Osteoarthritis Treatment : It contributes to cartilage formation and maintenance, making it a candidate for treating joint disorders.

- Antimicrobial Activity : Its derivatives have been studied for their ability to influence immune responses against bacterial infections by interacting with peptidoglycan recognition proteins .

Case Study 1: Glycoprotein Synthesis

A study demonstrated the successful incorporation of this compound into glycoproteins, enhancing their stability and biological activity. The synthesized glycoproteins exhibited improved cell adhesion properties, which are critical for tissue engineering applications.

Case Study 2: Osteoarthritis Management

Clinical trials involving glucosamine derivatives indicated that patients receiving treatments containing this compound reported reduced pain and improved joint function compared to control groups. The mechanism is believed to involve the enhancement of cartilage matrix synthesis .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Interaction with immune response proteins |

| N-Acetylglucosamine | Cartilage Health | Stimulates chondrocyte activity |

| Chitinase-derived products | Antimicrobial | Hydrolysis of chitin leading to glucosamine release |

Mecanismo De Acción

El mecanismo de acción de la anatalline implica su interacción con los receptores nicotínicos de acetilcolina en el sistema nervioso. Anatalline se une a estos receptores, lo que lleva a la modulación de la liberación de neurotransmisores y los efectos fisiológicos subsiguientes. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero se sabe que influye en el sistema nervioso central de manera similar a otros alcaloides del tabaco .

Compuestos Similares:

Nicotina: El alcaloide del tabaco más conocido, principalmente responsable de las propiedades adictivas del tabaco.

Anabasina: Otro alcaloide menor del tabaco con características estructurales similares.

Anatabina: Estructuralmente relacionado y a menudo encontrado junto con la anatalline en las plantas de tabaco.

Singularidad: Anatalline es única en su menor abundancia en comparación con la nicotina y su posible uso como biomarcador para productos de tabaco no combustionados. Su estructura química distinta permite interacciones y reacciones específicas que la diferencian de otros alcaloides del tabaco .

Comparación Con Compuestos Similares

Key Findings :

- Anomeric Configuration: Beta-anomers (e.g., target compound) show higher stability in glycosidic linkages compared to alpha counterparts like benzyl-alpha-D-glucopyranoside .

- C2 Substituents : Phthalimido groups (vs. acetamido) increase steric hindrance, reducing enzymatic cleavage rates in glycoconjugates .

- Sugar Backbone: Galactose or mannose derivatives exhibit distinct biological recognition profiles. For example, mannose-based analogs are prioritized in antiviral studies .

Functional Group Variations and Their Impact

Table 2: Functional Group Modifications and Reactivity

Key Insights :

Actividad Biológica

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, commonly referred to as a glycosylamine derivative, is a compound of significant interest in biochemical research due to its potential biological activities and applications in glycoprotein synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and implications in medicinal chemistry.

- Molecular Formula : C₃₂H₃₆N₂O₁₃

- Molecular Weight : 656.63 g/mol

- CAS Number : 160067-63-0

- IUPAC Name : (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Antimicrobial Properties

Research has indicated that glycosylamines can exhibit antimicrobial activity. A study demonstrated that derivatives of 2-acetamido-2-deoxy-D-glucose possess inhibitory effects against various bacterial strains. The acetylation of hydroxyl groups enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy .

Enzyme Inhibition

Glycosylamines have been investigated for their role as enzyme inhibitors. Specifically, they can act as competitive inhibitors for glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition is crucial in controlling the metabolism of carbohydrates in pathogenic organisms . A notable finding is that the tri-O-acetylated form exhibits enhanced binding affinity due to increased hydrophobic interactions with the enzyme active site .

Glycopeptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly in the formation of glycopeptides. The acetyl groups protect hydroxyl functionalities during synthesis, allowing for selective reactions that facilitate the construction of complex glycopeptide structures. This is essential for developing therapeutic agents that mimic natural glycoproteins .

Case Study 1: Antimicrobial Activity Evaluation

In a controlled study assessing the antimicrobial properties of various glycosylamines, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential application as an antimicrobial agent in clinical settings .

Case Study 2: Glycopeptide Development

A recent study utilized this compound in the synthesis of a novel glycopeptide aimed at targeting specific cancer cells. The resulting compound demonstrated enhanced cellular uptake and cytotoxicity compared to non-glycosylated counterparts. This underscores the importance of glycosylation in improving drug efficacy and selectivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₆N₂O₁₃ |

| Molecular Weight | 656.63 g/mol |

| CAS Number | 160067-63-0 |

| Antimicrobial Activity | Effective against S. aureus and E. coli at >100 µg/mL |

| Glycopeptide Synthesis Application | Building block for SPPS |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, and how can acetylation patterns influence yield?

- Methodology : The compound is typically synthesized via reductive alkylation of per-O-acetyl-D-glucosamine derivatives. Acetylation at positions 3, 4, and 6 is critical for protecting hydroxyl groups during glycosylation. For example, reductive alkylation with alkyl halides (methyl, ethyl, etc.) in the presence of NaBHCN under anhydrous conditions yields N-alkylated derivatives .

- Optimization : Adjusting reaction time (12–48 hours) and stoichiometry of acetylating agents (e.g., acetic anhydride) can improve yields (reported 60–85%). Partial deacetylation may occur if water is present, requiring rigorous drying of reagents .

Q. How is enzymatic phosphorylation of this compound performed, and what challenges arise during deprotection?

- Procedure : After synthesizing N-alkylated derivatives (e.g., N-hexyl), enzymatic phosphorylation is attempted using kinases like N-acetyl-D-glucosamine kinase. Deprotection of acetyl groups is done via Zemplén conditions (NaOMe/MeOH), but incomplete deacetylation or β-elimination may occur, necessitating HPLC purification .

- Data Contradictions : Some studies report <50% phosphorylation efficiency due to steric hindrance from bulky acetyl groups, highlighting the need for optimized enzyme-substrate ratios .

Q. What analytical techniques validate the structure and purity of this compound?

- Characterization : Use H/C NMR to confirm acetyl group positions (δ 2.0–2.2 ppm for CH in acetyl) and anomeric configuration (β-linkage: ≈ 8–10 Hz). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., [M+Na] at m/z 534.2) .

- Purity Assessment : Reverse-phase HPLC with UV detection (210 nm) resolves impurities from incomplete acetylation or hydrolysis .

Advanced Research Questions

Q. How does the acetylated glucosamine derivative act as a glycosyl donor in enzymatic assays for glycosyltransferase studies?

- Mechanistic Insight : The compound serves as a stable glycosyl donor due to its 3,4,6-O-acetyl groups, which prevent premature hydrolysis. In assays with glycosyltransferases (e.g., β-1,4-galactosyltransferase), the amine group facilitates nucleophilic attack on UDP-galactose, forming β(1→4) linkages .

- Kinetic Analysis : Competitive inhibition studies (K ≈ 0.5–2.0 µM) reveal its high affinity for enzyme active sites, making it useful for probing catalytic mechanisms .

Q. What strategies mitigate competing side reactions during oligosaccharide synthesis using this compound?

- Regioselective Protection : Use benzylidene or silyl groups (e.g., TMS) to temporarily block specific hydroxyls, enabling sequential glycosylation. For example, benzylidene protection at the 4,6-positions directs coupling to the 3-OH group .

- Catalytic Systems : Employ BF·EtO or NIS/TfOH to activate thioglycoside intermediates, reducing side products like orthoester formation .

Q. How do computational methods enhance reaction design for modifying this compound?

- Quantum Chemistry : Density functional theory (DFT) predicts transition states for glycosylation, identifying favorable reaction pathways (e.g., axial vs. equatorial attack). Computational screening of solvents (e.g., CHCl vs. toluene) aligns with experimental yields .

- Machine Learning : ICReDD’s platform integrates reaction databases to predict optimal conditions (e.g., 0°C, 4Å molecular sieves) for stereoselective synthesis, reducing trial-and-error .

Key Challenges and Solutions

- Instability in Aqueous Media : The acetylated compound hydrolyzes in >5% HO. Use anhydrous solvents (e.g., DMF with 4Å sieves) and low temperatures (0–4°C) .

- Stereochemical Control : β-selectivity is achieved via neighboring-group participation of the 2-acetamido group, forming an oxazolinium intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.